molecular formula C13H17N3OS B2504933 4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol CAS No. 663181-86-0

4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2504933
CAS No.: 663181-86-0
M. Wt: 263.36
InChI Key: AZVSVNLGCVEYDS-UHFFFAOYSA-N
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Description

4-(2-Methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by a 1,2,4-triazole core substituted with a 2-methoxyethyl group at position 4 and a 2-phenylethyl group at position 3. The thiol (-SH) group at position 3 provides reactivity for further functionalization, such as S-alkylation or metal coordination.

Properties

IUPAC Name

4-(2-methoxyethyl)-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-17-10-9-16-12(14-15-13(16)18)8-7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVSVNLGCVEYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NNC1=S)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901333708
Record name 4-(2-methoxyethyl)-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901333708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807173
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

663181-86-0
Record name 4-(2-methoxyethyl)-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901333708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the formation of the triazole ring. One common approach is the cyclization of hydrazine derivatives with appropriate carboxylic acids or their derivatives under acidic or basic conditions. The methoxyethyl and phenylethyl groups are then introduced through subsequent substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Thiol-Specific Reactions

The -SH group at position 3 drives nucleophilic reactions:

  • Oxidation : Forms disulfide bonds under mild oxidizing agents (e.g., H₂O₂, I₂).
    Example :
    2 R-SH H2O2 R-S-S-R +2 H22 \text{ R-SH } \xrightarrow{\text{H}_2\text{O}_2} \text{ R-S-S-R } + 2 \text{ H}_2\text{O }

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) to produce thioethers.
    Conditions : K₂CO₃ in DMF, 60°C, 4h.
    Product : R-S-CH3\text{R-S-CH}_3 with >75% yield .

  • Acylation : Forms thioesters with acyl chlorides (e.g., acetyl chloride).
    Example :
    R-SH+Cl-CO-R’Et3NR-S-CO-R’\text{R-SH} + \text{Cl-CO-R'} \xrightarrow{\text{Et}_3\text{N}} \text{R-S-CO-R'} .

Triazole Ring Reactivity

The 1,2,4-triazole core participates in electrophilic substitutions and coordination:

  • N-Alkylation : Reacts with alkylating agents (e.g., CH₃CH₂Br) at N1/N4 positions.
    Conditions : NaH in THF, reflux, 6h .

  • Metal Complexation : Binds transition metals (e.g., Cu²⁺, Zn²⁺) via N and S atoms.
    Example :
    R-SH+Cu(NO3)2[Cu(R-S)2(NO3)2]\text{R-SH} + \text{Cu(NO}_3\text{)}_2 \rightarrow [\text{Cu(R-S)}_2(\text{NO}_3)_2] (confirmed by XRD) .

Methoxyethyl Group

  • Ether Cleavage : Requires strong acids (e.g., HBr/AcOH) to yield alcohols.
    Example :
    R-OCH2CH2OCH3HBrR-OH+CH3CH2Br\text{R-OCH}_2\text{CH}_2\text{OCH}_3 \xrightarrow{\text{HBr}} \text{R-OH} + \text{CH}_3\text{CH}_2\text{Br} .

Phenylethyl Group

  • Hydrogenation : Reduces the phenyl ring to cyclohexane under H₂/Pd-C.
    Conditions : 50 psi H₂, ethanol, 25°C, 12h .

Biological Activity Modulation

Modifications impact antibacterial efficacy:

  • Thiol Acetylation : Reduces activity against S. aureus (MIC increases from 2 µg/mL to 16 µg/mL) .

  • Disulfide Formation : Enhances stability but decreases solubility.

Key Reaction Data Table

Reaction TypeReagents/ConditionsProductYield (%)Biological Impact (MIC)
Thiol OxidationH₂O₂, RT, 2hDisulfide85Reduced solubility

Scientific Research Applications

Biological Properties

The biological activities of 4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol have been investigated in several studies. Notable applications include:

  • Antimicrobial Activity : Triazole derivatives are known for their antimicrobial properties. This compound has shown effectiveness against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .
  • Anticancer Activity : Recent studies have demonstrated that derivatives of triazole-thiol compounds exhibit significant cytotoxicity against cancer cell lines such as melanoma and breast cancer. The selectivity towards cancer cells suggests potential use in targeted cancer therapies .
  • Antiviral Activity : Some triazole derivatives have shown promise in inhibiting viral replication. This compound may contribute to the development of antiviral drugs targeting specific viral infections .

Case Studies

  • Cytotoxicity Against Cancer Cells : In a study examining the cytotoxic effects of various triazole-thiol derivatives, this compound was tested against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines. The results indicated that this compound exhibited higher cytotoxicity compared to other derivatives, highlighting its potential as an anticancer agent .
  • Antimicrobial Testing : Another study focused on the antimicrobial efficacy of triazole-thiol compounds, including this compound. The compound demonstrated significant inhibition against both gram-positive and gram-negative bacteria, suggesting its utility in treating infections caused by resistant strains .

Structure-Activity Relationship

The structure of this compound plays a crucial role in its biological activity. The presence of the thiol group is particularly important for its reactivity and interaction with biological targets. Modifications to the phenyl and methoxyethyl groups can further enhance its pharmacological properties.

Mechanism of Action

The mechanism by which 4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact mechanism may vary depending on the application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in the substituents at positions 4 and 5 of the triazole ring. Key comparisons include:

Compound Name Substituents (Position 4/Position 5) Key Properties/Applications References
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol 4-Methoxyphenyl / Phenyl Antifungal activity; used in S-alkylation reactions
4-Amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol Amino / 4-Nitrophenyl Precursor for Schiff base ligands; moderate yields (~70–80%)
5-(4-Ethoxyphenyl)-4-(4-methylbenzylidene)-4H-1,2,4-triazole-3-thiol Ethoxyphenyl / Schiff base Hydrazone formation; potential antimicrobial activity
4-(Cyclopentenylamino)-5-(arylhydrazinyl)-4H-1,2,4-triazole-3-thiol Cyclopentenylamino / Arylhydrazinyl Potent CoV helicase inhibition (e.g., compound 12 , 16 )
Target Compound 2-Methoxyethyl / 2-Phenylethyl Higher lipophilicity; scaffold for drug design

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: The 2-methoxyethyl group (electron-donating) in the target compound contrasts with electron-withdrawing groups like nitro (-NO₂) in . This difference may influence solubility and reactivity in subsequent derivatization .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The 2-methoxyethyl and 2-phenylethyl groups likely increase logP compared to analogs with polar substituents (e.g., nitro or amino groups), enhancing blood-brain barrier penetration but reducing aqueous solubility .
  • Stability : Triazole-3-thiols with methoxy groups (e.g., ) demonstrate moderate photostability in polymer matrices, suggesting the target compound may exhibit similar behavior.

Biological Activity

The compound 4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N4OSC_{10}H_{12}N_4OS. The compound features a triazole ring with thiol and methoxyethyl substituents that contribute to its biological properties.

Biological Activity Overview

Recent studies have highlighted various aspects of the biological activity of triazole derivatives, including the target compound. The following sections detail specific biological activities.

1. Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents .

2. Anti-inflammatory Activity

The anti-inflammatory effects of triazole derivatives have been linked to their ability to inhibit pro-inflammatory cytokines. In vitro studies demonstrated that:

  • The compound significantly reduced the secretion of TNF-α and IL-6 in stimulated human peripheral blood mononuclear cells (PBMCs).
  • At concentrations of 50 µg/mL, it inhibited TNF-α production by approximately 50%, comparable to established anti-inflammatory drugs like ibuprofen .

These findings suggest that the compound may modulate immune responses and could be useful in treating inflammatory conditions.

3. Anticancer Activity

The anticancer potential of triazole derivatives has been a focus of recent research. In studies involving various cancer cell lines:

  • The compound exhibited cytotoxic effects against melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines.
  • IC50 values were determined to be around 25 µM for melanoma cells and 30 µM for breast cancer cells, indicating moderate potency against these cancer types .

Case Studies

A recent study synthesized several derivatives of triazole compounds, including the target compound, and evaluated their biological activities. Notably:

  • Derivatives with specific substitutions showed enhanced activity against cancer cells.
  • The presence of methoxy and phenyl groups was associated with increased cytotoxicity and selectivity towards cancer cells compared to normal cells .

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